molecular formula C12H23ClN2O3 B1487328 tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride CAS No. 2197412-32-9

tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride

Cat. No.: B1487328
CAS No.: 2197412-32-9
M. Wt: 278.77 g/mol
InChI Key: ULNYCVOIIXDDTM-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride is a bicyclic amine derivative featuring a rigid 2-azabicyclo[2.2.2]octane core. This compound is characterized by a hydroxy group at position 5, a tert-butyl carbamate moiety at position 6, and a hydrochloride counterion. The bicyclo[2.2.2]octane scaffold confers conformational rigidity, making it valuable in medicinal chemistry for stabilizing drug-receptor interactions. The hydrochloride salt enhances aqueous solubility, which is critical for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

tert-butyl N-(5-hydroxy-2-azabicyclo[2.2.2]octan-6-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-12(2,3)17-11(16)14-9-8-5-4-7(6-13-8)10(9)15;/h7-10,13,15H,4-6H2,1-3H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNYCVOIIXDDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C1O)CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C12_{12}H21_{21}N\O3_3
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 617714-54-2
  • Acetylcholinesterase Inhibition :
    The compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling and cognitive functions.
  • Neuroprotective Effects :
    In studies involving astrocyte cell cultures, this compound demonstrated a protective effect against amyloid beta-induced toxicity. The compound reduced the levels of pro-inflammatory cytokines such as TNF-α in astrocytes treated with amyloid beta (Aβ) peptides, suggesting a role in mitigating neuroinflammation and protecting neuronal health .
  • Amyloidogenesis Inhibition :
    The compound has been identified as having the ability to prevent amyloid beta aggregation, which is crucial in the pathogenesis of Alzheimer’s disease. In vitro studies indicated that it could reduce the formation of fibrils from Aβ peptides, potentially lowering the risk of amyloid plaque formation .

In Vitro Studies

A study assessing the viability of astrocytes exposed to Aβ showed that treatment with this compound resulted in improved cell viability compared to untreated controls. Specifically:

  • Cell Viability :
    • Control (Aβ only): 43.78% viability
    • Aβ + Compound: 62.98% viability
      This suggests a protective role against Aβ toxicity .

In Vivo Studies

In vivo models using scopolamine administration demonstrated that while the compound had some protective effects, its bioavailability in the brain was a limiting factor for achieving significant results compared to established treatments like galantamine .

Case Studies

  • Astrocyte Cultures :
    In a series of experiments, astrocyte cultures treated with Aβ showed increased TNF-α levels, indicating inflammation. The addition of this compound led to a reduction in TNF-α levels, although not statistically significant compared to controls .
Treatment TypeTNF-α Levels (pg/mL)Cell Viability (%)
Aβ OnlyIncreased43.78
Aβ + CompoundDecreased62.98

Safety and Toxicity

The compound is classified with precautionary statements indicating potential hazards if mishandled. Proper safety measures should be taken when handling this compound in laboratory settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons are drawn from and chemical modeling principles ().

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents Solubility (HCl) Applications/Notes
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride C₁₃H₂₃ClN₂O₃ 290.79 5-OH, 6-carbamate, 2-aza, HCl salt High Drug intermediate; rigid scaffold
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate (1630906-54-5) C₁₃H₂₂N₂O₂ 238.33 1-NH₂, 4-carbamate Moderate Amine-reactive intermediate
cis-3-(Aminomethyl)cyclobutanol hydrochloride (1400744-20-8) C₅H₁₂ClNO 149.61 Cyclobutanol, aminomethyl, HCl salt High Conformationally constrained building block
tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (203662-55-9) C₁₄H₂₁NO₃ 251.33 Spiro[3.4]octane, 2-formyl, 6-aza Low Reactive aldehyde for derivatization

Key Findings:

Structural Rigidity: The bicyclo[2.2.2]octane core in the target compound provides greater rigidity compared to the spiro[3.4]octane (203662-55-9) or cyclobutanol (1400744-20-8) systems. This rigidity enhances binding affinity in drug-receptor interactions .

Functional Group Diversity: The 5-hydroxy group in the target compound enables hydrogen bonding, unlike the amino group in 1630906-54-4. This may improve target selectivity in polar environments. The formyl group in 203662-55-9 offers reactivity for further synthesis but reduces stability compared to the carbamate in the target compound.

Solubility : The hydrochloride salt in the target compound and 1400744-20-8 significantly improves aqueous solubility, facilitating in vivo applications compared to neutral analogs like 1630906-54-5 .

Lumping Strategy : Per , compounds with similar bicyclic frameworks (e.g., bicyclo[2.2.2]octane derivatives) may be grouped for modeling physicochemical properties, streamlining drug design workflows.

Research Implications:

  • The target compound’s hydroxy and carbamate groups make it preferable for prodrug strategies, where controlled release is required.
  • Compared to the spiro analog (203662-55-9), the bicyclo[2.2.2]octane system offers better metabolic stability due to reduced ring strain .

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis typically starts from suitable bicyclic amine precursors, followed by protection and functional group transformations to introduce the tert-butyl carbamate and hydroxyl functionalities with precise stereochemistry.

  • Cyclization and Boc Protection:
    The bicyclic azabicyclo[2.2.2]octane core is constructed via intramolecular cyclization of amino alcohol precursors or through bicyclization reactions. The secondary amine is then protected using tert-butyloxycarbonyl (Boc) groups, commonly introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

  • Hydroxyl Group Introduction:
    The 5-hydroxy substituent is introduced either by direct hydroxylation of a precursor or by selective functionalization of the bicyclic framework. Control of stereochemistry at this position is critical and often achieved through stereoselective oxidation or nucleophilic substitution reactions.

  • Formation of Hydrochloride Salt:
    The free amine or carbamate intermediate is converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as diethyl ether or dichloromethane, facilitating isolation and stabilization of the compound.

Reaction Conditions and Reagents

The preparation involves several key reagents and conditions optimized for yield and stereochemical integrity:

Step Reagents/Conditions Temperature Range Notes
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) 0°C to room temperature Mild conditions prevent side reactions
Hydroxylation/Functionalization Selective oxidants or nucleophiles (e.g., OsO4, KMnO4, or organometallics) 0°C to 40°C Stereoselective control critical
Hydrochloride Salt Formation HCl in ether or DCM 0°C to room temperature Ensures stable crystalline salt formation

Advanced Preparation Techniques and Optimization

  • Use of Silylating Agents for Protection:
    To maintain stereochemical purity during functionalization, the hydroxyl group may be temporarily protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride) under anhydrous conditions at low temperature (0°C). This prevents epimerization and side reactions during subsequent steps.

  • Deprotection Strategies:
    Removal of the Boc group to yield the free amine hydrochloride salt is often achieved using acids such as trimethylsilyl iodide (TMSI) or trifluoroacetic acid (TFA) at temperatures ranging from -10°C to 25°C. TMSI is preferred for mild and selective deprotection with minimal side reactions.

  • Purification:
    Chromatographic techniques including flash column chromatography and preparative high-performance liquid chromatography (HPLC) are employed to achieve purity levels ≥97%. Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) are effective for removing impurities and diastereomers.

Industrial Scale Considerations

  • Batch vs Continuous Flow:
    Continuous flow reactors have been applied to improve reaction times and yields, especially for cyclization and protection steps, reducing total synthesis time from 24 hours to 2 hours.

  • Catalyst Recycling:
    Immobilized catalysts such as Pd/C can be reused multiple times without significant loss in activity, enhancing cost efficiency.

  • Yield Optimization:
    Multi-step sequences typically achieve overall yields between 65% and 78%. Precise control of temperature, reagent equivalents, and reaction times is critical.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Boc Protection Equivalents 1.0–1.5 equivalents of Boc2O Ensures complete amine protection
Hydroxylation Reagents OsO4, KMnO4, or equivalents Affects stereoselectivity and yield
Deprotection Reagents TMSI (0.2–1.5 equivalents), TFA Selectivity and mildness of Boc removal
Reaction Temperature -20°C to 40°C Controls stereochemistry and side reactions
Purification Techniques Flash chromatography, preparative HPLC Achieves high purity and removes isomers
Final Purity ≥97% Required for pharmaceutical and research use

Research Findings and Challenges

  • Stereochemical Control:
    Maintaining the (1S,4S,5R) configuration during hydroxylation and protection is challenging. Epimerization can occur under basic or harsh acidic conditions, necessitating mild reagents and low temperatures.

  • Impurity Profile:
    Common impurities include deprotected amines, over-oxidized ketones, and diastereomeric byproducts. These are characterized by LC-MS, NMR, and chiral HPLC.

  • Scalability: The bicyclic framework synthesis and subsequent functionalization require precise control to scale beyond gram quantities without loss of stereochemical purity or yield.

Q & A

Q. Experimental Validation :

  • Perform kinetic studies (e.g., reaction rates under varying pH/temperature).
  • Use surface plasmon resonance (SPR) or ITC to measure binding affinities if biological targets are hypothesized .

Cross-Validation : Compare results with structurally similar bicyclic carbamates (e.g., tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate) to identify trends .

Q. What strategies are effective for studying this compound’s interactions with biological macromolecules (e.g., enzymes or receptors)?

  • Answer:
  • Docking Simulations : Use AutoDock Vina with homology models of targets (e.g., GPCRs or kinases) to predict binding modes.
  • Biophysical Assays :
  • SPR : Measure real-time binding kinetics (ka/kd).
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .

Q. How can researchers address challenges in scaling up synthesis without compromising stereochemical purity?

  • Answer:
  • Process Chemistry Adjustments :
  • Replace batch reactions with flow chemistry to enhance heat/mass transfer.
  • Use chiral catalysts (e.g., Jacobsen’s catalysts) for enantioselective steps.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
  • Crystallization Engineering : Optimize anti-solvent addition rates to minimize racemization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

  • Answer:
  • NMR-X-ray Discrepancies : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting, while X-ray captures static conformations. Use variable-temperature NMR to probe flexibility.
  • Validation : Cross-reference with solid-state NMR or DFT calculations (e.g., Gaussian09) to reconcile differences .

Methodological Tables

Parameter Typical Value Method Reference
Purity≥95%HPLC (ACN/H₂O, 220 nm)
Melting Point180–185°C (dec.)Differential Scanning Calorimetry
Solubility (H₂O)<0.1 mg/mLShake-flask + UV/Vis
LogP (Predicted)1.2 ± 0.3Reverse-phase HPLC

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride
Reactant of Route 2
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride

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